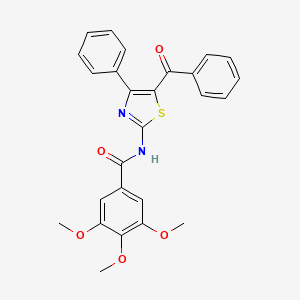

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

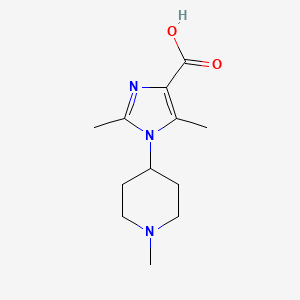

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. The compound features a thiazole ring, a common structural motif in many biologically active molecules, and a trimethoxybenzamide moiety, which is a derivative of benzamide. The presence of the trimethoxy group may influence the compound's physical and chemical properties, as well as its potential interactions with biological targets.

Synthesis Analysis

The synthesis of related benzamide derivatives has been reported in the literature. For instance, the synthesis of 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives, which are structurally related to the compound of interest, was achieved by reacting 5-(bromoacetyl) salicylamide with various thioureas and thioamides in ethanol . Although the exact synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide is not detailed in the provided papers, similar synthetic strategies could be employed, involving the condensation of appropriate thiazole derivatives with a trimethoxybenzoyl chloride.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized by spectroscopic methods and confirmed by X-ray crystallography. For example, the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide was confirmed by single-crystal X-ray diffraction studies . The packing in the crystal structure was influenced by strong N–H···O hydrogen bonds and augmented by C–H···O contacts, forming chains of molecules. Additionally, C–H···π interactions were noted, which could also be relevant in the analysis of the target compound's structure.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including cyclization and condensation reactions. The synthesis of 1,4-benzothiazines bearing a thiazole substituted aroyl moiety from 2,4-diacylphenol and thioamides is an example of such transformations . These reactions are typically facilitated by catalysts or specific reagents and can lead to the formation of complex heterocyclic systems, which may be applicable to the synthesis and further functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure. The presence of methoxy groups, as seen in 3,4,5-trimethoxy-N-p-tolylbenzamide, can affect the compound's solubility, melting point, and reactivity . The electronic effects of the substituents on the benzamide ring can also impact the acidity of the amide hydrogen and the overall stability of the molecule. The intermolecular interactions, such as hydrogen bonding and π-stacking, can further dictate the compound's solid-state properties and its behavior in biological systems.

Applications De Recherche Scientifique

Anticancer Activity

A series of benzamide derivatives, including compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, were synthesized and evaluated for their anticancer properties. These compounds demonstrated moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancer. Some derivatives even exhibited higher activity than the reference drug etoposide, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide were synthesized and tested for their antimicrobial activity. These studies revealed that certain derivatives were highly effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds was noted to enhance their antimicrobial activity (Desai et al., 2013).

Antioxidant Properties

Several thiazole derivatives, structurally similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, were synthesized and assessed for their in vitro antioxidant properties. These compounds exhibited potent antioxidant activity, suggesting their potential in combatting oxidative stress-related diseases (Jaishree et al., 2012).

Molecular Interactions and Structural Analysis

The structural features and molecular interactions of benzamide derivatives, including those similar to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, have been studied extensively. These studies highlight the importance of C-H···π interactions in the molecular packing of these compounds, offering insights into their potential functional applications in various fields (Saeed & Simpson, 2012).

Improving Antioxidant Activities

The impact of benzothiazole derivatives on the antioxidant activities of mice on a high-fat diet was evaluated. The derivatives, including compounds structurally related to N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide, showed significant improvement in the antioxidating activities of these mice, suggesting their potential as therapeutic agents to enhance antioxidant defense mechanisms (Erbin, 2013).

Propriétés

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O5S/c1-31-19-14-18(15-20(32-2)23(19)33-3)25(30)28-26-27-21(16-10-6-4-7-11-16)24(34-26)22(29)17-12-8-5-9-13-17/h4-15H,1-3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDWHXYYHKELF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-Tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B3005907.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![N-(4-cyanophenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3005914.png)

![Tert-butyl 10-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B3005915.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)

![N-(tert-butoxycarbonyl)-N1-[3-(trifluoromethoxy)phenyl]glycinamide](/img/structure/B3005920.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

![5-((4-bromobenzyl)thio)-7-isobutyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3005927.png)